![molecular formula C13H19N3S B5161166 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine CAS No. 25369-81-7](/img/structure/B5161166.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine
Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine typically involves the reaction of 1H-benzimidazole-2-thiol with N,N-diethylethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, providing antioxidant benefits .
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazole-2-thiol: A precursor in the synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine.
2-(1H-benzimidazol-2-ylsulfanyl)-butyric acid: Another benzimidazole derivative with similar biological activities.
Benzimidazolyl-2-hydrazones: Compounds with combined antiparasitic and antioxidant activities.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for various scientific research applications .
Biological Activity
The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, drawing on various studies and findings to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a benzimidazole core linked to a sulfanyl group and a diethylamino moiety. The synthesis typically involves reactions that introduce the benzimidazole structure followed by modifications to attach the sulfanyl and diethylamino groups. Various synthetic routes have been explored in literature, often focusing on optimizing yield and purity.
Biological Activity Overview
The biological activities of benzimidazole derivatives are extensive, with significant implications in pharmacology. The following sections detail specific activities associated with This compound .
Antimicrobial Activity
Benzimidazole derivatives have shown promising antimicrobial properties . Studies have indicated that compounds with similar structures exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For example, metal complexes derived from benzimidazole have demonstrated significant antibacterial effects, with minimum inhibitory concentrations (MIC) reported in the range of 10-50 µg/mL against these pathogens .
Antitumor Activity
Research has highlighted the antitumor potential of benzimidazole derivatives. In vitro studies using human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that certain benzimidazole compounds can inhibit cell proliferation effectively. For instance, compounds derived from similar frameworks showed IC50 values as low as 0.85 µM in 3D culture assays . The mechanisms often involve interference with DNA binding and disruption of cellular processes critical for tumor growth.
Anti-inflammatory Effects
Benzimidazole derivatives have also been explored for their anti-inflammatory properties . Compounds in this class can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
Several studies have investigated the biological activity of benzimidazole derivatives:
- Antitumor Study : A study evaluated a series of benzimidazole derivatives for their cytotoxic effects on lung cancer cell lines using MTS assays. The results indicated that some compounds exhibited significant cytotoxicity with IC50 values ranging from 2 to 10 µM across different cell lines .
- Antimicrobial Evaluation : Another study focused on synthesizing metal complexes of benzimidazole derivatives and testing their antimicrobial efficacy using serial dilution methods. The complexes showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Research : A recent investigation into the anti-inflammatory effects of benzimidazole derivatives revealed that certain compounds could effectively inhibit COX-1 and COX-2 activity, suggesting their potential use in treating inflammatory diseases .
Antimicrobial Activity of Benzimidazole Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound A | E. coli | 25 |
Compound B | S. aureus | 15 |
Compound C | C. albicans | 30 |
Antitumor Activity Against Lung Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound X | A549 | 4.01 ± 0.95 |
Compound Y | HCC827 | 5.13 ± 0.97 |
Compound Z | NCI-H358 | 0.85 ± 0.05 |
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-3-16(4-2)9-10-17-13-14-11-7-5-6-8-12(11)15-13/h5-8H,3-4,9-10H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJJDNQWZCDSAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=NC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180012 | |
Record name | Benzimidazole, 2-((2-(diethylamino)ethyl)thio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25369-81-7 | |
Record name | 2-(1H-Benzimidazol-2-ylthio)-N,N-diethylethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025369817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine,N-diethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44960 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzimidazole, 2-((2-(diethylamino)ethyl)thio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-BENZIMIDAZOL-2-YLTHIO)-N,N-DIETHYLETHANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAM2K6Z379 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.